molecular formula C10H13N3 B12624206 N,N,2-Trimethyl-2H-indazol-6-amine CAS No. 918903-53-4

N,N,2-Trimethyl-2H-indazol-6-amine

Cat. No.: B12624206
CAS No.: 918903-53-4
M. Wt: 175.23 g/mol
InChI Key: OZCJSSYOCXUWAS-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is particularly significant due to its role as a building block in the synthesis of other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N,N,2-Trimethyl-2H-indazol-6-amine involves the reduction of 3-methyl-6-nitro-1H-indazole followed by two methylation steps . The reaction conditions typically include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen (H2) in ethanol (EtOH) for the reduction step. The methylation steps can be carried out using methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-2H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-2H-indazol-6-one, while reduction can produce this compound derivatives with different substituents .

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-2H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a key intermediate in the synthesis of pharmacologically active compounds highlights its importance in medicinal chemistry .

Properties

CAS No.

918903-53-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylindazol-6-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-13(3)11-10(8)6-9/h4-7H,1-3H3

InChI Key

OZCJSSYOCXUWAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)N(C)C

Origin of Product

United States

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